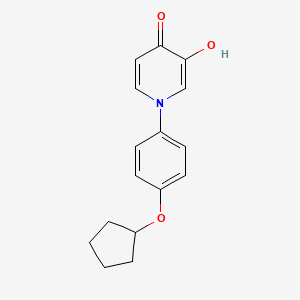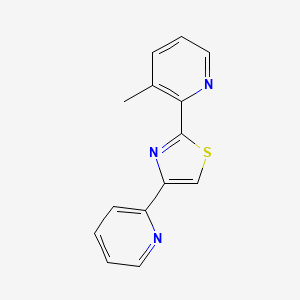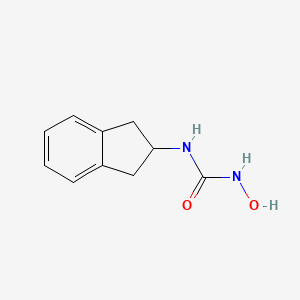![molecular formula C16H23NO4S B12631802 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine CAS No. 918871-28-0](/img/structure/B12631802.png)
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is a chemical compound known for its unique structure and properties This compound features a morpholine ring attached to a benzene ring, which is further substituted with an ethenyl group and a 2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the benzene derivative. The benzene ring undergoes electrophilic aromatic substitution to introduce the ethenyl and 2-methylpropoxy groups. The sulfonyl group is then added through sulfonation reactions. Finally, the morpholine ring is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce sulfides.
Applications De Recherche Scientifique
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. The ethenyl and 2-methylpropoxy groups contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the benzene and sulfonyl groups.
Benzene Derivatives: Compounds like toluene or xylene, which have different substituents on the benzene ring.
Sulfonyl Compounds: Such as sulfonamides, which have a sulfonyl group attached to an amine.
Uniqueness
4-[3-Ethenyl-4-(2-methylpropoxy)benzene-1-sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918871-28-0 |
|---|---|
Formule moléculaire |
C16H23NO4S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-[3-ethenyl-4-(2-methylpropoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H23NO4S/c1-4-14-11-15(5-6-16(14)21-12-13(2)3)22(18,19)17-7-9-20-10-8-17/h4-6,11,13H,1,7-10,12H2,2-3H3 |
Clé InChI |
XALYEJIFYXCWSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)



![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)

